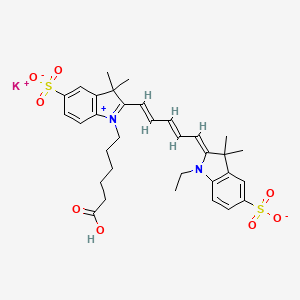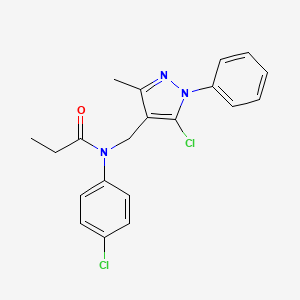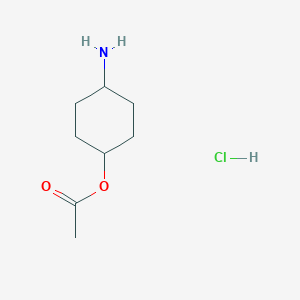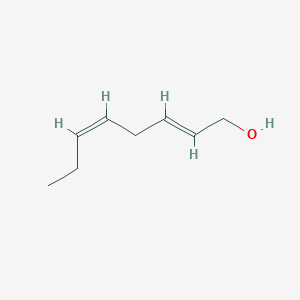
Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy5 COOH Potassium Salt (1:1) is a fluorescent dye belonging to the cyanine family. It is widely used in various scientific fields due to its strong fluorescence properties. The compound is known for its ability to emit light in the far-red region of the spectrum, making it particularly useful in applications where low background fluorescence is desired .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cy5 COOH Potassium Salt (1:1) typically involves the reaction of a cyanine dye precursor with a carboxylic acid derivative. The process generally includes the following steps:
Formation of the Cyanine Dye Precursor: This involves the condensation of an indole derivative with a reactive intermediate such as a pentadienylidene compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of Cy5 COOH Potassium Salt (1:1) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Types of Reactions:
Oxidation: Cy5 COOH Potassium Salt (1:1) can undergo oxidation reactions, particularly at the carboxylic acid group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur at the indole ring or the carboxylic acid group, depending on the reagents used
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the carboxylic acid group.
Reduction: Formation of reduced derivatives of the cyanine dye.
Substitution: Formation of substituted cyanine dyes with modified fluorescence properties
科学研究应用
Cy5 COOH Potassium Salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent materials and sensors.
作用机制
The mechanism of action of Cy5 COOH Potassium Salt (1:1) is primarily based on its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence is due to the electronic transitions within the cyanine dye structure. The carboxylic acid group and the potassium ion do not significantly alter the fluorescence but can affect the solubility and stability of the compound .
相似化合物的比较
Cy3 COOH Potassium Salt: Another cyanine dye with similar properties but emits light at a shorter wavelength.
Alexa Fluor 647: A fluorescent dye with similar excitation and emission properties but different chemical structure.
Allophycocyanin: A protein-based fluorophore used in similar applications but with different spectral properties
Uniqueness: Cy5 COOH Potassium Salt (1:1) is unique due to its strong fluorescence in the far-red region, making it ideal for applications requiring low background fluorescence. Its stability and solubility in aqueous solutions also make it a preferred choice in many scientific applications .
属性
分子式 |
C33H39KN2O8S2 |
|---|---|
分子量 |
694.9 g/mol |
IUPAC 名称 |
potassium;(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1 |
InChI 键 |
TXHLSXTWJSEINP-UHFFFAOYSA-M |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
规范 SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)


![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)

![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)


![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)



